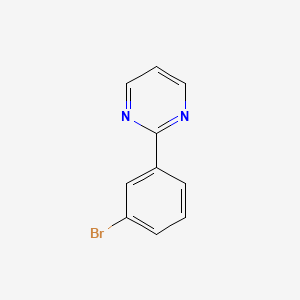

2-(3-Bromophenyl)pyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETLQDSNTJEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650369 | |

| Record name | 2-(3-Bromophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885468-36-0 | |

| Record name | 2-(3-Bromophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromophenyl Pyrimidine and Its Derivatives

Established Synthetic Routes to Phenylpyrimidines

The creation of phenylpyrimidines, including the 2-(3-bromophenyl) derivative, relies on fundamental organic reactions. These methods can be broadly categorized into condensation and cyclization reactions.

Condensation Reactions Involving 3-Bromophenyl Precursors

A principal method for synthesizing 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. In the case of 2-(3-bromophenyl)pyrimidine, 3-bromobenzamidine is a key precursor. This amidine can be reacted with various 1,3-dielectrophiles to form the pyrimidine (B1678525) core.

For instance, the reaction of 3-bromobenzamidine hydrochloride with 1,1,3,3-tetraethoxypropane (B54473) in the presence of a base like sodium ethoxide provides a direct route to this compound. Another common approach utilizes α,β-unsaturated carbonyl compounds. The reaction of 3-bromobenzamidine with an enone, such as 3-dimethylaminoacrolein, leads to the formation of the pyrimidine ring through a Michael addition followed by cyclization and elimination of dimethylamine.

These condensation reactions are foundational in heterocyclic chemistry and offer a versatile platform for accessing a wide array of substituted pyrimidines. mdpi.com

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions are central to forming the pyrimidine ring from acyclic precursors. mdpi.com These reactions can be designed to incorporate the desired phenyl group at a specific position. One common strategy involves the reaction of a β-dicarbonyl compound with an amidine, which proceeds through a cyclocondensation mechanism. nih.gov

Another powerful method is the [3+3] cycloaddition, where a 1,3-dicarbonyl compound reacts with a species like urea (B33335) or an amidine to form the six-membered pyrimidine ring. mdpi.com Modifications of this approach, such as using fluorinated building blocks under microwave irradiation, have been developed to synthesize fluoroalkyl pyrimidines efficiently. mdpi.com

Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, have gained prominence. These reactions offer high atom economy and procedural simplicity. For example, the Biginelli reaction and its variations are widely used for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. mdpi.com

Targeted Synthesis of this compound

For the specific synthesis of this compound, methods that offer high regioselectivity and yield are preferred. This often involves the use of pre-functionalized starting materials and optimized reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of this compound can be significantly influenced by the reaction conditions. Factors such as the choice of solvent, temperature, base, and catalyst are critical. For instance, in condensation reactions involving 3-bromobenzamidine, the use of a non-polar, aprotic solvent can favor the desired cyclization over side reactions. The choice of base is also crucial; a strong, non-nucleophilic base is often preferred to deprotonate the amidine without competing in the condensation reaction.

In cross-coupling reactions, such as the Suzuki coupling, which can also be employed to introduce the 3-bromophenyl group, the optimization of ligand, base, and solvent system is paramount to achieve high yields and minimize homo-coupling and other side products. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields. mdpi.com

Catalyst Systems in the Synthesis of this compound and Related Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for forming the C-C bond between the pyrimidine ring and the 3-bromophenyl group. researchgate.net A typical approach involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with 3-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

Synthesis of Analogues and Congeners with 3-Bromophenyl Moieties

The synthetic methodologies described for this compound can be extended to prepare a variety of analogues and congeners. By modifying the starting materials, a diverse range of substituted pyrimidines bearing the 3-bromophenyl moiety can be accessed.

For example, using substituted 1,3-dicarbonyl compounds in the condensation reaction with 3-bromobenzamidine allows for the introduction of various functional groups at the 4, 5, and 6-positions of the pyrimidine ring. Similarly, employing different substituted phenylboronic acids in Suzuki coupling reactions with a 2-halopyrimidine core can lead to a wide array of 2-arylpyrimidine derivatives.

Pyrrolo[2,3-d]pyrimidine Derivatives Bearing 3-Bromophenyl Groups

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine (B94841), is a crucial scaffold in the development of kinase inhibitors. The introduction of a 3-bromophenyl group at the 2-position of this scaffold has been explored to enhance biological activity.

One synthetic approach involves a multi-step sequence starting from 6-chloro-7-deazapurine. This intermediate is reacted with benzocaine (B179285) to yield an ester, which is then converted to a hydrazide. The subsequent reaction of this hydrazide with various halogen-substituted aldehydes produces the final pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives. nih.gov This method allows for the introduction of a variety of substituted phenyl groups, including the 3-bromophenyl moiety.

Another strategy employs a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695), provides a greener and more efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx While this specific example does not detail a 3-bromophenyl derivative, the methodology is adaptable for such syntheses.

The Buchwald-Hartwig C-N cross-coupling reaction is another powerful tool for synthesizing these derivatives, offering a route to block mutant EGFR activity in a covalent manner. nih.gov This approach has been optimized for the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives with potential as tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) with EGFR mutations. nih.gov

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-chloro-7-deazapurine, benzocaine, halogenated aldehydes | 1. Ethanol, reflux; 2. Hydrazine (B178648) hydrate (B1144303); 3. Absolute ethanol, glacial acetic acid, reflux | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | nih.gov |

| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | TBAB (5 mol%), ethanol, 50 °C | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | scielo.org.mx |

| --- | Optimized Buchwald-Hartwig C-N cross-coupling reactions | Pyrrolo[2,3-d]pyrimidine derivatives | nih.gov |

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives Containing 3-Bromophenyl Substituents

Pyrido[2,3-d]pyrimidines represent another class of fused pyrimidine systems with significant therapeutic potential, particularly as anticancer agents. nih.govrsc.org The synthesis of these derivatives often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine core.

A common strategy begins with a substituted 2-aminopyridine (B139424) derivative. For instance, N-cyclohexyl pyridone can be acylated or thioacylated, followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine. rsc.org Another approach involves the reaction of 6-aminouracil (B15529) derivatives with malononitrile (B47326) and aldehydes in water at 80°C, using nanocrystalline MgO as a catalyst, to produce various pyrido[2,3-d]pyrimidine derivatives in high yields. nih.gov

The introduction of the 3-bromophenyl group can be achieved by utilizing a corresponding 3-bromobenzaldehyde (B42254) in these condensation reactions. For example, a three-component reaction between a 2-aminopyridone, an aldehyde (such as 3-bromobenzaldehyde), and another active methylene (B1212753) compound under microwave irradiation offers a rapid and efficient route. researchgate.net

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-cyclohexyl pyridone, acid chlorides | Pyridine | Acylated pyrido[2,3-d]pyrimidines | rsc.org |

| 6-aminouracil derivatives, malononitrile, aldehydes | Nanocrystalline MgO, water, 80°C | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 2-aminopyridone, aldehydes, active methylene compounds | Microwave irradiation | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones | researchgate.net |

Quinazoline (B50416) Derivatives with a 3-Bromophenyl Moiety

Quinazoline and its derivatives are well-established pharmacophores in medicinal chemistry. researchgate.netactascientific.com The synthesis of 2-(3-bromophenyl)quinazoline (B3233326) derivatives often starts from anthranilic acid or its derivatives.

One classical method involves the reaction of anthranilic acid with an appropriate acylating agent, followed by cyclization. For example, reacting anthranilic acid with 3-bromobenzoyl chloride would yield an N-acyl anthranilic acid, which can then be cyclized to the corresponding quinazolinone. nih.gov Alternatively, 2-aminobenzamide (B116534) can react with arylaldehydes, such as 3-bromobenzaldehyde, in the presence of sodium metabisulfite (B1197395) to form the quinazoline core. nih.gov

Another versatile approach involves the use of 2-aminobenzonitrile, which can undergo condensation with 3-bromobenzaldehyde to form a Schiff base, followed by cyclization to the quinazoline ring system. Modifications at various positions of the quinazoline ring can be achieved through subsequent reactions.

Table 3: Synthesis of Quinazoline Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Anthranilic acid, butyryl chloride, aniline/benzyl amine, bromine, phenyl hydrazine, acid chlorides | 1. Acylation; 2. Ring closure (acetic anhydride); 3. Amination; 4. Bromination; 5. Reaction with phenyl hydrazine; 6. Acylation | 2,3-disubstituted-4(3H)quinazolinone derivatives | nih.gov |

| 2-Aminobenzamide, arylaldehydes | Na2S2O5, DMF | Quinazoline derivatives | nih.gov |

| 2-(2-bromoaryl)-benzimidazoles, amides | --- | Quinazolines | researchgate.net |

Other Fused Pyrimidine Systems Incorporating Bromophenyl Units

The synthetic principles for incorporating a 3-bromophenyl group can be extended to other fused pyrimidine systems, each offering unique structural features and potential biological activities.

Benzofuro[3,2-d]pyrimidines: The synthesis of these compounds can be achieved through the reaction of a suitable benzofuran (B130515) intermediate with a pyrimidine precursor. For instance, a 3-aminobenzofuran derivative can be reacted with a reagent that provides the C2 and N3 atoms of the pyrimidine ring, incorporating the 3-bromophenyl group at the appropriate stage. exlibrisgroup.com

Pyrrolo[1,2-c]pyrimidines: The synthesis of this less common scaffold can be approached through intramolecular cyclization strategies. A suitably functionalized pyrrole (B145914) derivative bearing a side chain that can cyclize to form the pyrimidine ring would be a key intermediate.

Thieno[2,3-d]pyrimidines: These compounds are bioisosteres of purines and have attracted significant interest. mdpi.com A general route involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with an appropriate reagent to construct the pyrimidine ring. For example, heating the aminothiophene with formamide (B127407) or a similar one-carbon synthon can lead to the formation of the thieno[2,3-d]pyrimidin-4-one core. mdpi.com The 3-bromophenyl group can be introduced by using a pre-functionalized thiophene (B33073) or by subsequent modification of the fused heterocyclic system. A notable reaction involves the cyclization of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with triethyl orthoformate and sodium azide, followed by treatment with hydrazine hydrate to form a cyclized thienotriazolopyrimidine. nih.gov

Table 4: Synthesis of Other Fused Pyrimidine Systems

| Fused System | General Synthetic Strategy | Example Reference |

|---|---|---|

| Benzofuro[3,2-d]pyrimidine | Reaction of a 3-aminobenzofuran derivative with a pyrimidine precursor. | exlibrisgroup.com |

| Thieno[2,3-d]pyrimidine (B153573) | Reaction of a 2-aminothiophene-3-carbonitrile with a one-carbon synthon. | mdpi.com |

| Thieno[2,3-d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine | Cyclization of ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with hydrazine hydrate. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. rasayanjournal.co.in The synthesis of pyrimidine derivatives, including this compound, is no exception. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net

Several greener approaches have been applied to pyrimidine synthesis. rasayanjournal.co.in These include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.in For example, a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile has been used to produce multifunctionalized pyrido[2,3-d]pyrimidines. researchgate.net

Ultrasound irradiation: Sonication can enhance reaction rates and yields, providing a more energy-efficient alternative to traditional heating. tandfonline.com

Multicomponent reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. rasayanjournal.co.in A one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives using a phase-transfer catalyst is a prime example of a green MCR. scielo.org.mx

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key aspect of green chemistry. researchgate.net The synthesis of pyrido[2,3-d]pyrimidine derivatives in water using a nanocrystalline catalyst is an excellent illustration of this principle. nih.gov

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthetic process. rasayanjournal.co.in

While specific examples focusing solely on the green synthesis of this compound are not extensively detailed in the provided search results, the general green methodologies developed for pyrimidine and its fused derivatives are directly applicable. By employing these techniques, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of 2-(3-bromophenyl)pyrimidine can undergo electrophilic aromatic substitution reactions. The bromine atom is an ortho-, para-directing deactivator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the bromine. However, the deactivating nature of the bromine atom and the electron-withdrawing pyrimidine (B1678525) ring can make these reactions challenging, often requiring harsh conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. ambeed.comlibretexts.org

Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions. The bromine atom on the phenyl ring can further influence the reactivity of the pyrimidine core through inductive effects. Nucleophilic substitution reactions on the pyrimidine ring allow for the introduction of a wide variety of functional groups, significantly expanding the chemical space accessible from this compound. For instance, chloro-substituted pyrimidines can undergo nucleophilic displacement with amines to furnish aminated products. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. academie-sciences.frrsc.org

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and heteroaryl structures. In this reaction, the bromine atom of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile due to the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl and heteroaryl moieties. bohrium.commdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. academie-sciences.frmdpi.com For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-([1,1'-biphenyl]-4-yl)pyrimidine | 87% | bohrium.com |

| 5-Bromopyrimidine | 4-(Methylsulfanyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-(4-(Methylsulfanyl)phenyl)pyrimidine | 93% | bohrium.com |

| 5-Bromopyrimidine | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-(4-(Trifluoromethoxy)phenyl)pyrimidine | 82% | bohrium.com |

| 5-Bromopyrimidine | 2,3-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-(2,3-Dichlorophenyl)pyrimidine | 93% | bohrium.com |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the bromophenyl ring. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netorganic-chemistry.org This methodology provides a direct route to alkynyl-substituted pyrimidine derivatives, which are valuable intermediates in organic synthesis and can exhibit interesting photophysical properties. The reaction conditions can be tuned to be performed under mild, and even copper-free, conditions. organic-chemistry.orgscirp.org

Table 2: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 2-Amino-3-(alkynyl)pyridines | up to 96% | scirp.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples the bromophenyl group of this compound with a primary or secondary amine. maynoothuniversity.ieresearchgate.net This reaction is of great importance in medicinal chemistry for the synthesis of a wide range of nitrogen-containing compounds. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence the reaction scope and efficiency. maynoothuniversity.iepurdue.edu

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromotoluene | Piperidine | Pd(dba)₂ | (±)-BINAP | NaOt-Bu | Toluene | N-(o-tolyl)piperidine | 88% | maynoothuniversity.ie |

| Aryl bromides | Piperidine | Pd(dba)₂ | (±)-BINAP | NaOt-Bu | TMO | Tertiary amines | High | maynoothuniversity.ie |

Functionalization at the Pyrimidine Ring Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are nucleophilic and can be functionalized through various reactions. Alkylation of the nitrogen atoms is a common strategy to introduce substituents, which can modulate the electronic properties and steric hindrance of the molecule. rsc.org For example, N-alkylation of imidazo[1,2-a]pyrimidinones has been achieved using alkyl bromides under microwave irradiation. rsc.org The π-excessive nature of the imidazole (B134444) ring in fused systems like imidazo[1,5-a]pyrimidine (B3256623) favors electrophilic substitution at position 3. rsc.org

Derivatization for Enhanced Research Utility (e.g., for Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Analysis)

In the realm of analytical chemistry, particularly for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is a key strategy to improve the detection and quantification of target analytes. ddtjournal.com For a compound like this compound, which possesses specific structural features, derivatization can be employed to enhance its analytical characteristics. This process involves chemically modifying the analyte to improve its chromatographic behavior, ionization efficiency, and fragmentation pattern in the mass spectrometer. ddtjournal.comspectroscopyonline.com

The primary goals of derivatizing this compound for LC-MS/MS analysis would be to:

Improve Ionization Efficiency: The inherent ability of a molecule to form ions in the mass spectrometer's source significantly impacts sensitivity. Derivatization can introduce a readily ionizable group, such as a quaternary amine, to enhance the signal. ddtjournal.com

Enhance Chromatographic Separation: Modifying the polarity of this compound can improve its retention and peak shape on a given chromatography column, leading to better separation from matrix components. nih.gov

Direct Fragmentation: Introducing a specific chemical moiety that predictably fragments under collision-induced dissociation (CID) in the mass spectrometer can lead to the generation of a stable and intense product ion, which is ideal for sensitive and specific quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). ddtjournal.com

While specific derivatization protocols for this compound are not extensively documented in publicly available literature, strategies can be inferred based on the reactivity of its constituent parts: the pyrimidine ring and the bromophenyl group. The pyrimidine ring, being nitrogen-rich, can potentially be a target for derivatization. However, the reactivity of the C-H bonds on the pyrimidine or phenyl rings towards typical derivatizing agents used for LC-MS is low. The bromine atom itself introduces a distinct isotopic pattern that can aid in identification. nih.gov

A relevant study on the analysis of pyrimidine-based anticancer drugs compared three derivatization reagents: dansyl chloride, diazomethane, and p-bromophenacyl bromide (p-BPB). nih.gov For these hydrophilic pyrimidine compounds, p-BPB was found to be the most effective as it significantly altered their chromatographic behavior and enhanced their sensitivities in LC-MS/MS analysis. nih.gov This suggests that targeting reactive sites, if present, or introducing a tag via a suitable reaction could be a viable strategy for this compound.

Another approach involves reagents that introduce a bromine signature, such as bromopyrylium, which facilitates identification through its distinct isotopic pattern in mass spectra. nih.gov This could be particularly useful for distinguishing the derivatized analyte from background noise.

The table below outlines potential derivatization strategies that could be explored for this compound or related compounds, based on general principles and findings for similar chemical classes.

| Derivatization Reagent | Target Functional Group | Potential Benefit for LC-MS/MS Analysis |

| p-Bromophenacyl Bromide (p-BPB) | Potentially reactive sites on the pyrimidine ring (if susceptible to alkylation) | Changes chromatographic behavior, enhances sensitivity, introduces an additional bromine for a distinct isotopic signature. nih.gov |

| Dansyl Chloride | Not directly applicable to this compound unless a reactive amine or hydroxyl group is introduced to the molecule first. | If a derivative of this compound with a primary or secondary amine or a phenolic hydroxyl group were synthesized, dansylation would improve ionization and provide a characteristic fragmentation pattern. ddtjournal.comchromatographyonline.com |

| Isothiocyanates (e.g., Phenyl Isothiocyanate) | Not directly applicable to this compound unless a primary or secondary amine derivative is created. | For amine-containing analogues, this would form a thiourea (B124793) derivative, which often shows predictable fragmentation and good chromatographic properties. researchgate.net |

Ultimately, the choice of a derivatization strategy for this compound would depend on the specific goals of the analysis, such as the required sensitivity and the complexity of the sample matrix. Method development would be necessary to optimize the reaction conditions and validate the performance of the chosen derivatization agent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 2-(3-bromophenyl)pyrimidine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assemble a complete picture of its structure.

¹H NMR and ¹³C NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the types and number of hydrogen and carbon atoms in a molecule. In derivatives of this compound, the aromatic protons of the bromophenyl ring typically appear as a multiplet in the downfield region of the ¹H NMR spectrum, a characteristic of their deshielded environment. For instance, in N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the aromatic protons of the bromophenyl group are observed as multiplets between δ 7.17 and 8.32 ppm. nih.gov The pyrimidine (B1678525) ring protons also exhibit distinct chemical shifts, which can be influenced by substituents.

¹³C NMR spectra provide information on the carbon skeleton. In a derivative, 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione, the pyrimidine carbons are expected to resonate in the range of δ 100-160 ppm. vulcanchem.com The carbon atom attached to the bromine in the phenyl ring typically shows a characteristic chemical shift, and its position can be confirmed through various NMR experiments. For example, in N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the ¹³C NMR spectrum shows signals for the aromatic carbons at δ 121.4, 121.9, 122.7, 124.3, 130.5, and 142.3 ppm. nih.gov

Table 1: ¹H and ¹³C NMR Data for selected this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov | ¹H | 11.82 (br s, 1H, NH), 9.45 (s, 1H, NH), 8.33 (s, 1H, H-2), 8.32 (d, J = 2.0 Hz, 1H, Ar–H), 7.94–7.83 (m, 1H, Ar–H), 7.31–7.26 (m, 2H, Ar–H), 7.17 (d, J = 8.0 Hz, 1H, H-6), 6.81 (dd, J = 3.5, 1.8 Hz, 1H, H-5) |

| ¹³C | 153.2, 150.9, 150.6, 142.3, 130.5, 124.3, 122.7, 121.9, 121.4, 118.6, 103.9, 98.7 | |

| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- biosynth.comasianpubs.orgiosrjournals.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylate rsc.org | ¹H | 7.67 (d, J = 7.7 Hz, 2H, Ar-H), 7.60-7.47 (m, 5H, Ar-H), 7.35 (d, J = 7.9 Hz, 2H, Ar-H), 6.61 (s, 1H, CH), 3.89 (q, J = 7.1 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 1.07 (t, J = 7.2 Hz, 3H, CH₃) |

| ¹³C | 166.04, 160.65, 151.39, 144.23, 140.69, 139.42, 132.22, 129.87, 129.79, 129.07, 126.60, 120.09, 109.65, 61.54, 55.37, 31.15, 22.06 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring and on the pyrimidine ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, each proton signal in the aromatic region of this compound would show a cross-peak to its corresponding carbon atom in the HSQC spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. iosrjournals.org This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For example, the calculated mass for the protonated molecule of N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ([C₁₂H₁₀BrN₄ + H]⁺) is 289.0883, which is confirmed by experimental data. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. researchgate.netsapub.org For instance, fragments corresponding to the loss of the bromine atom or cleavage of the bond between the phenyl and pyrimidine rings might be observed.

Table 2: High-Resolution Mass Spectrometry Data for selected this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z |

| N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov | [C₁₂H₁₀BrN₄ + H]⁺ | 289.0883 | 289.0059 |

| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- biosynth.comasianpubs.orgiosrjournals.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylate rsc.org | [C₂₁H₁₈N₃O₂SBr + Na]⁺ | 478.9892 | 478.9894 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands for various vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings usually appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is found in the lower frequency region of the spectrum. In more complex derivatives, other functional groups will give rise to their own characteristic absorption bands. For example, in compounds with amino groups, N-H stretching vibrations would be seen in the 3300-3500 cm⁻¹ range. Similarly, carbonyl (C=O) stretching vibrations in substituted pyrimidines are typically strong and appear around 1650-1750 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretch | > 3000 | mdpi.com |

| N-H stretch | 3300 - 3500 | |

| C=O stretch | 1650 - 1750 | nih.gov |

| C=N, C=C stretch | 1400 - 1600 | - |

Table 4: Crystallographic Data for a Derivative of this compound

| Compound | N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine asianpubs.org |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5792 (10) |

| b (Å) | 10.3148 (10) |

| c (Å) | 17.11324 (17) |

| α (º) | 104.102 (4) |

| β (º) | 106.038 (4) |

| γ (º) | 95.381 (4) |

| V (ų) | 1554.2 (3) |

| Z | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic and heteroaromatic rings. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the rings. For example, the UV-Vis spectrum of 5-(2′-bromophenylazo)-6-hydroxypyrimidine-2,4-dione shows a maximum absorbance (λmax) at 451 nm, which shifts upon complexation with a metal ion. nih.gov This technique is also useful for monitoring reactions or degradation processes, such as the photodegradation of 6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine, which can be followed by observing changes in the UV-Vis spectrum over time.

Table 5: UV-Vis Spectroscopic Data for a Derivative of this compound

| Compound | λmax (nm) | Solvent | Reference |

| 5-(2′-bromophenyl- azo)-6-hydroxypyrimidine-2,4-dione | 451 | Membrane | nih.gov |

Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on 2-(3-Bromophenyl)pyrimidine and Related Structures

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules. DFT studies on pyrimidine (B1678525) derivatives provide valuable information on their optimized geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com For instance, in a study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to determine bond lengths, bond angles, and Mulliken atomic charges. researchgate.net Such calculations reveal that the C-Br bond has the highest bond length due to the large atomic size and electronegativity of bromine. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For a series of novel pyrimidine analogs, the HOMO-LUMO energy gap was calculated to be in the range of 4.29 eV to 5.09 eV. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. researchgate.net |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Identifies electron-rich and electron-deficient regions of the molecule. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and stability of the molecule. mdpi.com |

| MEP Map | A visual representation of the electrostatic potential on the molecule's surface. | Predicts sites for intermolecular interactions. researchgate.net |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies. For flexible molecules, identifying the lowest energy conformer is crucial. tandfonline.com In a study of pyrido[2,3-d]pyrimidin-4-one derivatives, ¹H and ¹³C NMR spectroscopy were used for conformational analysis. researchgate.net The presence of a phenyl group at C2 was found to enhance the non-equivalence of methylene (B1212753) protons, indicating a specific conformational preference. researchgate.net Potential energy scans, where the energy is calculated as a function of a specific dihedral angle, are performed to map the energy landscape and identify the most stable conformers. tandfonline.com The crystal structure of a Y-shaped pyrimidine compound revealed two different molecular conformations in the asymmetric unit, highlighting the molecule's conformational flexibility. acs.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. mdpi.commdpi.com Docking studies have been performed on various pyrimidine derivatives to investigate their interactions with different biological targets. For example, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been docked into the active sites of microbial targets to understand their antimicrobial activity. mdpi.com Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) to explore their potential as anticancer agents. nih.gov

The docking process involves scoring functions that estimate the binding affinity, with lower binding energies indicating a more stable complex. nih.gov The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. researchgate.net For instance, in the docking of pyrimidine derivatives against the main protease of SARS-CoV-2, the binding modes were analyzed to identify crucial interactions for antiviral activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govresearchgate.net

A QSAR study on pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy, utilized multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The performance of the QSAR models is evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.gov In the aforementioned study, the ANN model (R² = 0.998) showed better predictive power than the MLR model (R² = 0.889). nih.gov These models provide valuable insights into the structural features that are important for the desired biological activity. nih.gov

| QSAR Model | R² | RMSE | Q² |

| MLR | 0.889 | - | - |

| ANN | 0.998 | Lower than MLR | Higher than MLR |

Molecular Dynamics (MD) Simulations for System Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the ligand-receptor complex and to refine the binding mode obtained from docking. nih.govacs.org

MD simulations have been employed to study the stability of thieno[2,3-d]pyrimidine derivatives within the active site of EGFR. nih.gov The stability of the simulation is monitored by analyzing the root mean square deviation (RMSD) of the ligand and protein over the simulation time. acs.org These simulations can reveal subtle conformational changes and the role of water molecules in the binding process, providing a more accurate representation of the ligand-receptor interaction. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

For a compound to be a successful drug, it must not only be active but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach to assess the drug-likeness of a compound in the early stages of drug discovery. mdpi.comgjpb.de Various online tools and software are used to calculate physicochemical properties and predict ADMET parameters. mdpi.comgjpb.de

Nonlinear Optical Properties of Pyrimidine Compounds

Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships that govern the NLO response of pyrimidine-based systems. nih.govrsc.org These studies often calculate key parameters such as the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively), which quantify the material's response to an applied electric field.

Research on various pyrimidine derivatives has demonstrated their potential for NLO applications. For instance, computational studies on newly synthesized pyrimidine derivatives have shown that their third-order nonlinear susceptibility (χ³) can be superior to that of other known organic materials like chalcone (B49325) derivatives, highlighting their promise for photonic and optical device applications. rsc.orgrsc.org The choice of functional and basis set in DFT calculations is crucial for obtaining accurate predictions of NLO properties. Various functionals, including B3LYP, CAM-B3LYP, M06, and LC-BLYP, have been employed to evaluate the NLO response of different pyrimidine compounds. bohrium.comrsc.org

A comparative analysis of the NLO properties of several organic compounds, including those with structural similarities to this compound, reveals the wide range of responses achievable with different molecular designs. While direct computational data for this compound is not extensively available in the cited literature, the study of related compounds provides valuable insights. For example, the NLO properties of (2E)-1-(3-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (3Br4MSP) have been investigated, offering a point of comparison. nih.govresearchgate.net

The following table presents the calculated third-order nonlinear susceptibility (χ³) for a selection of organic compounds, showcasing the NLO potential of this class of materials.

| Compound Name | Wavelength (nm) | χ(3) (10⁻²² m²/V²) | Reference |

| (2E)-1-(3-Bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (3Br4MSP) | 800 | 199 | nih.govresearchgate.net |

| (2E)-1-(4-Bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (4Br4MSP) | 800 | 230 | researchgate.net |

| 1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (CTDMP) | 532 | 23.83 | nih.gov |

| (2E)-3-[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (4N4MSP) | 800 | 23.7 | nih.gov |

| N4,N4-Dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS) | 1907 | 6541 | nih.gov |

Biological Activity and Medicinal Chemistry Applications

General Overview of Pyrimidine (B1678525) Bioactivity as a Privileged Pharmacophore

The pyrimidine moiety is a cornerstone in the development of therapeutic agents, largely due to its presence in essential biological molecules such as the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, and vitamin B1. This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a prime scaffold for drug design. The versatility of the pyrimidine ring enables extensive chemical modifications, leading to a diverse range of compounds with varied electronic and steric properties. This has resulted in the development of numerous FDA-approved drugs containing the pyrimidine motif. The adaptability of the pyrimidine scaffold continues to make it a central focus for medicinal chemists in the pursuit of novel therapeutics for a multitude of diseases.

The broad spectrum of pharmacological activities associated with pyrimidine derivatives includes antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. This wide range of bioactivity underscores the "privileged" status of the pyrimidine core in medicinal chemistry, signifying its recurring presence in successful drug molecules.

Antimicrobial Activities

The urgent need for new antimicrobial agents to combat drug-resistant pathogens has spurred research into various chemical scaffolds, with pyrimidine derivatives showing significant promise.

Antibacterial Efficacy of Pyrimidine-Quinoline Clubbed Molecules, Pyrido[2,3-d]pyrimidines, and General Pyrimidine Derivatives

The fusion of pyrimidine with other heterocyclic rings, such as quinoline, has led to the development of potent antibacterial agents. These "clubbed molecules" leverage the biological activities of both pharmacophores to enhance their efficacy. For instance, novel pyrimidine-quinoline clubbed molecules have been synthesized and evaluated for their antibacterial properties. Similarly, quinoline-based hydroxyimidazolium hybrids have demonstrated notable anti-staphylococcal activity, with one hybrid showing a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL against Staphylococcus aureus.

Pyrido[2,3-d]pyrimidines, a class of fused pyrimidine derivatives, have also exhibited significant antibacterial activity. One study identified a 2-thioxodihydropyrido[2,3-d]pyrimidine with broad-spectrum antibacterial activity, showing MIC values ranging from 0.49 to 3.9 μg/mL. Another series of pyrido[2,3-d]pyrimidines armed with a nitrile group demonstrated good in-vitro antibacterial activities against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Proteus mirabilis, Serratia marcescens) bacteria. Some of these compounds showed higher inhibition rates than the standard drug Streptomycin.

General pyrimidine derivatives have also been extensively studied for their antibacterial properties. For example, certain pyrimidine derivatives have shown elevated antibacterial activity against Gram-positive bacteria with zones of inhibition ranging from 29–33 mm, and against Gram-negative bacteria with zones of inhibition of 32–33 mm.

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-Quinoline Hybrid | Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | MIC: 2 µg/mL | |

| Pyrido[2,3-d]pyrimidine (B1209978) | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | Broad spectrum | MIC: 0.49-3.9 μg/mL | |

| Pyrido[2,3-d]pyrimidine | Nitrile-armed pyrido[2,3-d]pyrimidines | Staphylococcus, Bacillus cereus, P. mirabilis, S. maresens | Good in-vitro activity | |

| General Pyrimidine Derivative | Derivative 34 | Gram-positive bacteria | Zone of inhibition: 29–33 mm | |

| General Pyrimidine Derivative | Derivative 34 | Gram-negative bacteria | Zone of inhibition: 32–33 mm |

Antifungal Properties of Pyrimidine-Quinoline Clubbed Molecules, Pyrido[2,3-d]pyrimidines, and General Pyrimidine Derivatives

In addition to their antibacterial effects, pyrimidine derivatives are also recognized for their antifungal potential. Pyrimidine-quinoline clubbed molecules have been synthesized and shown to possess antifungal activity. For example, certain quinoline-based hydroxyimidazolium hybrids displayed remarkable antifungal activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL.

Pyrido[2,3-d]pyrimidines have also been investigated for their action against fungal pathogens. A 2-thioxodihydropyrido[2,3-d]pyrimidine was found to have reasonable antifungal activity with a MIC of 31.25 μg/mL. Further studies on a small library of these compounds revealed moderate to strong antifungal activity with MIC values ranging from 1.95-15.63 μg/mL.

A broad range of general pyrimidine derivatives have been synthesized and screened for their fungicidal properties. Some of these compounds have shown potent activity against various phytopathogenic fungi, with some being more effective than commercial fungicides. For instance, a series of pyrimidine derivatives containing an amide moiety were evaluated, and one compound exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the control, Pyrimethanil (32.1 μg/ml).

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Compound/Derivative | Fungal Strain(s) | Activity (MIC/EC50) | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-Quinoline Hybrid | Quinoline-based hydroxyimidazolium hybrid 7c-d | Cryptococcus neoformans | MIC: 15.6 µg/mL | |

| Pyrido[2,3-d]pyrimidine | 2-thioxodihydropyrido[2,3-d]pyrimidine 10a | General antifungal | MIC: 31.25 μg/mL | |

| Pyrido[2,3-d]pyrimidine | Derivatives 10d-i | General antifungal | MIC: 1.95-15.63 μg/mL | |

| General Pyrimidine Derivative | Compound 5o (amide moiety) | Phomopsis sp. | EC50: 10.5 μg/mL |

Anticancer and Antitumor Potential

The pyrimidine scaffold is a key component in a multitude of anticancer agents due to its ability to mimic endogenous molecules and interact with crucial cellular targets involved in cancer progression.

Kinase Inhibition (e.g., VEGFR2, PDGFRβ, EGFR, CDK4/Cyclin D1 Inhibition by Pyrrolo[2,3-d]pyrimidines; Aurora A Kinase Inhibition by Quinazoline (B50416) Derivatives)

Pyrrolo[2,3-d]pyrimidines, which are deaza-isosteres of adenine (B156593), have emerged as a significant class of ATP-competitive kinase inhibitors. Their structural similarity to ATP allows them to effectively target the ATP-binding site of various kinases. These compounds have been extensively investigated as inhibitors of key kinases involved in cancer signaling pathways.

VEGFR2 and EGFR Inhibition: Pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in cancer therapy. Certain pyrrolo[2,3-d]pyrimidine derivatives carrying biaryl urea (B33335) moieties have shown IC50 values of 11.9 and 13.6 nM against VEGFR-2. One novel halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, exhibited significant inhibitory activity against EGFR and VEGFR2 with IC50 values ranging from 40 to 204 nM.

PDGFRβ Inhibition: As multi-targeted kinase inhibitors, many pyrrolo[2,3-d]pyrimidine derivatives also show activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ).

CDK4/Cyclin D1 Inhibition: The Cyclin D-CDK4/6 complex is a pivotal regulator of the cell cycle, and its hyperactivity is a hallmark of many cancers. Pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of this complex. For example, Ribociclib, a CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core, inhibits CDK4-cyclin D1 with an IC50 of 0.01 µM. A novel endoperoxide-pyrrolo[2,3-d]pyrimidine hybrid, compound E2, was found to inhibit CDK6/Cyclin D3 with an IC50 of 6.1 nM and also facilitates the degradation of Cyclin D1/3 and CDK4/6.

Quinazoline derivatives represent another important class of kinase inhibitors. They are recognized as privileged structures for targeting ATP-dependent kinases.

Aurora A Kinase Inhibition: Quinazoline-based compounds have been developed as inhibitors of Aurora A kinase, a key regulator of mitosis. For instance, the 4-aminoquinazoline ZM447439 was identified as a dual inhibitor of Aurora A and B kinases with an IC50 of 0.1 μM. Further modifications, such as replacing a phenyl ring with a pyrimidine ring, led to compounds with even higher affinity for Aurora kinases.

Table 3: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Compound/Derivative | Target Kinase | Inhibitory Concentration (IC50) | Reference(s) |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Biaryl urea derivative 12d | VEGFR-2 | 11.9 nM | |

| Pyrrolo[2,3-d]pyrimidine | Halogenated derivative 5k | EGFR, VEGFR2 | 40-204 nM | |

| Pyrrolo[2,3-d]pyrimidine | Ribociclib | CDK4/Cyclin D1 | 0.01 µM | |

| Pyrrolo[2,3-d]pyrimidine | Endoperoxide hybrid E2 | CDK6/Cyclin D3 | 6.1 nM | |

| Quinazoline | ZM447439 | Aurora A/B Kinase | 0.1 µM |

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of pyrimidine derivatives is further evidenced by their cytotoxic effects against a wide range of cancer cell lines.

Novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic activity. For instance, a series of these compounds containing urea moieties showed potent activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer. Compound 10b was particularly effective against MCF-7 cells with an IC50 of 1.66 µM, while compound 9e showed strong cytotoxicity against A549 cells with an IC50 of 4.55 µM. Another study on halogenated pyrrolo[2,3-d]pyrimidines found that several compounds had modest cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM.

Quinazoline derivatives have also shown broad-spectrum antiproliferative activity. A series of quinazoline-sulfonamide derivatives were tested against two leukemia cell lines (Jurkat and THP-1), with compounds 4a and 4d showing promising cytotoxic activity with IC50 values in the range of 4.2 to 6.5 µM. Another quinazoline derivative, PVHD121, exhibited antiproliferative activity against a panel of cancer cell lines including lung (A549, NCI-H460), colon (HCT116), breast (MCF7), prostate (PC3), and cervical (HeLa) cells, with IC50 values in the micromolar range.

Table 4: Cytotoxicity of Selected Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference(s) |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Compound 10b (urea moiety) | MCF-7 (Breast) | 1.66 µM | |

| Pyrrolo[2,3-d]pyrimidine | Compound 9e (urea moiety) | A549 (Lung) | 4.55 µM | |

| Pyrrolo[2,3-d]pyrimidine | Halogenated derivatives | Various | 29-59 µM | |

| Quinazoline | Compound 4d (sulfonamide derivative) | Jurkat (Leukemia) | 4.4 µM | |

| Quinazoline | Compound 4d (sulfonamide derivative) | THP-1 (Leukemia) | 4.2 µM | |

| Quinazoline | PVHD121 | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Micromolar range |

Radiosensitizing Agent Development

Radiotherapy is a principal modality in cancer treatment, yet its efficacy can be hampered by radioresistance of tumor cells and damage to adjacent healthy tissues. To overcome these limitations, there is a significant interest in developing radiosensitizers that can selectively enhance the susceptibility of cancer cells to radiation. Halogenated pyrimidines have long been investigated for their radiosensitizing properties. researchgate.netosti.gov The mechanism often involves the incorporation of these analogues into the DNA of cancer cells, which then makes the DNA more vulnerable to radiation-induced damage. researchgate.netosti.gov

Recent studies have identified novel N-phenylpyrimidin-2-amine (PPA) derivatives as promising radiosensitizers. nih.gov For instance, research on derivatives like 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) demonstrated a significant increase in the sub-G1 cell population and inhibition of multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation. nih.gov When combined with radiation, PPA15 markedly suppressed tumor growth in animal models more effectively than either treatment alone. nih.gov This suggests that pyrimidine derivatives can act as potent radiosensitizers by perturbing the cell cycle, thereby enhancing the therapeutic effects of radiation. nih.gov

Antitumor Scaffolds

The 2-phenylpyrimidine (B3000279) framework is a key feature in many compounds designed as antitumor agents. Its derivatives are often developed as scaffolds for more complex, fused heterocyclic systems with enhanced biological activity. researchgate.netbenthamdirect.comeurekaselect.com

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention as privileged structures in the development of antitumor drugs. benthamdirect.comnih.gov Their structural diversity and potent kinase inhibitory activity make them valuable scaffolds in medicinal chemistry. benthamdirect.comrsc.orgingentaconnect.com These compounds have shown efficacy against a range of traditional and novel cancer targets, including B-Raf, KDR, Src, Aurora, and PI3K kinases. benthamdirect.comrsc.org

The anticancer properties of pyrazolo[1,5-a]pyrimidines are often attributed to their function as ATP-competitive and allosteric inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. rsc.org For example, derivatives targeting the EGFR pathway have shown promise in treating non-small cell lung cancer, while those inhibiting B-Raf and MEK kinases are relevant for melanoma. rsc.org Furthermore, pyrazolo[1,5-a]pyrimidine-based inhibitors of Tropomyosin receptor kinases (Trks) have been developed, with some, like Larotrectinib and Entrectinib, receiving clinical approval for the treatment of solid tumors with NTRK gene fusions. mdpi.com

Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines represent another important class of fused pyrimidine derivatives with significant anticancer potential. researchgate.net These compounds are considered bioisosteres of purine (B94841) and have been explored for their ability to inhibit various protein kinases. researchgate.netresearchgate.net Research has demonstrated their activity against a variety of cancer cell lines, including those of the colon, liver, and breast. researchgate.netnih.govnih.gov

The antitumor mechanism of thieno[2,3-d]pyrimidines often involves the inhibition of key enzymes in cancer progression, such as VEGFR-2, a critical factor in tumor angiogenesis. nih.gov Some derivatives have also been identified as potent inhibitors of dihydrofolate reductase (DHFR), further highlighting their multifaceted anticancer potential. acs.org For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown cytotoxic activity against a broad range of cancer cell lines, with particular sensitivity noted in melanoma cells. mdpi.com

Anti-inflammatory and Analgesic Activities of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them attractive candidates for the development of new therapeutic agents. nih.govnih.govnih.govresearchgate.net Several pyrimidine-based drugs, such as afloqualone (B1666628) and proquazone, are already in clinical use for their anti-inflammatory effects. nih.gov

The primary mechanism behind the anti-inflammatory action of pyrimidine derivatives is the inhibition of key inflammatory mediators. nih.govrsc.org This includes the suppression of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923) like PGE2. nih.govnih.gov Some pyrimidine derivatives have shown selective inhibition of COX-2, which is advantageous as it can lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com Beyond COX inhibition, these compounds can also modulate the activity of other inflammatory players such as nitric oxide (NO) and various cytokines. nih.govrsc.org

In terms of analgesic activity, various pyrimidine derivatives have been synthesized and shown to be effective in preclinical models of pain. researchgate.netglobalresearchonline.netwjarr.com For instance, a series of 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-ones showed significant pain-relieving effects in acetic acid-induced writhing tests. researchgate.net Some compounds have demonstrated both central and peripheral analgesic activity, suggesting multiple mechanisms of action. globalresearchonline.net

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Compound 4c | Anti-inflammatory | Showed 88% of diclofenac's activity after 3 hours and significantly decreased PGE2 levels. | nih.gov |

| Chromen-2-ones | Compound 5j | Analgesic | Exhibited highly significant activity comparable to diclofenac (B195802) sodium with a favorable ulcerogenic profile. | researchgate.net |

| Pyrazolediazenylpyrimidines | Compound C22 | Analgesic | Demonstrated one of the most significant analgesic effects among the synthesized series. | nih.gov |

| Tri-substituted Pyrimidines | Compound 11 | Analgesic | Showed 75% analgesic activity at a dose of 100 mg/kg. | researchgate.net |

Antiviral Properties of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of natural nucleic acids, making its derivatives prime candidates for the development of antiviral agents. benthamdirect.comeurekaselect.com A vast number of pyrimidine-based compounds have been synthesized and evaluated for their ability to inhibit a wide array of viruses. nih.govresearchgate.net These include significant human pathogens such as influenza virus, herpes simplex virus (HSV), hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). researchgate.netbenthamdirect.comeurekaselect.comresearchgate.net

The antiviral activity of pyrimidine derivatives stems from their ability to interfere with viral replication and other essential life cycle processes. Fused pyrimidine systems, in particular, have shown enhanced antiviral potential. researchgate.netbenthamdirect.comeurekaselect.com The development of these compounds is a continuous area of research, with numerous patents filed for novel pyrimidine moieties with promising antiviral profiles. researchgate.net The broad spectrum of activity and the potential for chemical modification make pyrimidines a highly valuable scaffold in the ongoing search for new antiviral therapies. nih.govresearchgate.net

Enzyme Inhibitory Activities

The structural versatility of the pyrimidine ring allows it to interact with the active sites of various enzymes, leading to their inhibition. This property has been exploited to develop drugs for a range of diseases. nih.gov

Urease Inhibitors

Urease is an enzyme produced by various pathogens, including Helicobacter pylori, which allows them to survive in the acidic environment of the stomach, leading to conditions like ulcers. Inhibiting this enzyme is a key therapeutic strategy. researchgate.net Diaryl pyrimidine derivatives have been synthesized and shown to be potent urease inhibitors in vitro. researchgate.net Additionally, other pyrimidine-based scaffolds, such as spiro-pyrimidinones derived from barbituric acid and bis-pyrimidines, have demonstrated significant urease inhibitory activities, with some compounds showing potency greater than the standard inhibitor, thiourea (B124793). tandfonline.comresearchgate.netnih.gov

PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibitors are famously used to treat erectile dysfunction. nih.gov Research into new PDE5 inhibitors has identified 5-bromopyrimidin-4(3H)-ones as a promising scaffold. nih.gov The bromine atom at the 5-position of the pyrimidine ring is a key feature in these potent inhibitors. One such derivative exhibited an exceptionally high inhibition activity with an IC50 value of 1.7 nM, demonstrating the potential of this chemical class. nih.gov

DHFR Inhibitors

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a critical target for antimicrobial and anticancer drugs. nih.gov Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are a major class of DHFR inhibitors. nih.govresearchgate.net Fused pyrimidine systems like pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have also been developed as potent DHFR inhibitors. acs.orgresearchgate.net For example, a thieno[2,3-d]pyrimidine (B153573) derivative was found to be a more potent DHFR inhibitor than the established drug methotrexate. acs.org These inhibitors function by blocking the production of tetrahydrofolate, which is vital for cell proliferation. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives

| Enzyme Target | Compound Class | Key Finding | IC50 Value | Reference |

|---|---|---|---|---|

| PDE5 | 5-Bromopyrimidin-4(3H)-one derivative (13a) | Highest inhibition activity in its class. | 1.7 nM | nih.gov |

| DHFR | Thieno[2,3-d]pyrimidine derivative (20) | More potent inhibitor than methotrexate. | 0.20 µM | acs.org |

| Urease | Diaryl pyrimidine derivative (6d) | Over 28-fold more potent than thiourea standard. | 780 nM | researchgate.net |

| Urease | Bis-pyrimidine derivative (7C) | Emerged as a highly potent bis-chalcone inhibitor. | 2.99 µM | tandfonline.com |

Structure-Activity Relationship (SAR) Studies Related to 2-(3-Bromophenyl)pyrimidine and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring and its associated phenyl group are critical for their pharmacological effects. rsc.org

In the context of kinase inhibition, the pyrimidine core often acts as a "hinge-binding" motif, mimicking the adenine ring of ATP to fit into the enzyme's active site. rsc.orgacs.org Modifications at the 2-, 4-, and 5-positions of the pyrimidine ring can significantly impact potency and selectivity. acs.org For thieno[2,3-d]pyrimidine-based anticancer agents, it has been observed that the structure of the side chain on the pyrimidine ring is a key determinant of activity. mdpi.com For example, a benzylamino group at the 2-position was found to be highly effective. mdpi.com

For pyrimidine-based anti-inflammatory agents, QSAR models have shown that properties like dipole moment, the energy of the highest occupied molecular orbital (E HOMO), and lipophilicity are important descriptors for predicting activity. scirp.org In the case of PDE5 inhibitors based on the 5-bromopyrimidinone scaffold, there is a high tolerance for various substitutions at the 5'-position of the phenyl ring, allowing for the fine-tuning of inhibitory potency. nih.gov

Mechanistic Investigations of Biological Action

Understanding the mechanism of action at a molecular level is fundamental for drug development. For pyrimidine derivatives, a variety of mechanisms have been elucidated.

In cancer therapy, pyrimidine-based kinase inhibitors exert their effects by blocking signaling pathways that are essential for tumor growth and survival. rsc.orgnih.gov This includes the inhibition of kinases like AURK, PLK, VEGFR, and PIM-1, which leads to cell cycle arrest and apoptosis. nih.govrsc.orgrsc.org For instance, some pyrido[2,3-d]pyrimidine derivatives induce apoptosis through the inhibition of PIM-1 kinase. rsc.orgrsc.org

The anti-inflammatory mechanism of pyrimidine derivatives is primarily linked to the inhibition of COX enzymes, which reduces the synthesis of pro-inflammatory prostaglandins. nih.gov Some derivatives achieve selectivity for COX-2, which is often upregulated at sites of inflammation. mdpi.com

The mechanism for DHFR inhibitors is well-established: by binding to the enzyme, they prevent the reduction of dihydrofolate to tetrahydrofolate. nih.gov This depletion of tetrahydrofolate stalls the synthesis of DNA, RNA, and proteins, ultimately leading to cell death, which is effective against both cancer cells and microbial pathogens. nih.gov Similarly, urease inhibitors block the enzyme's activity, preventing the hydrolysis of urea, which is crucial for the survival of certain pathogenic bacteria. researchgate.net

Materials Science Applications

Photophysical Properties and Fluorophore Development

While 2-(3-Bromophenyl)pyrimidine itself is not a prominent fluorophore, its pyrimidine (B1678525) core is a key component in the design of sophisticated fluorescent materials. Pyrimidine-functionalized compounds are integral to the development of materials for light-harvesting devices and multi-responsive fluorescence switch systems. scispace.comresearchgate.net The electron-deficient nature of the pyrimidine ring allows it to be paired with electron-donating groups to create donor-acceptor structures, which are fundamental to many fluorescent and phosphorescent systems.

Researchers have successfully designed pyrimidine-functionalized tetrarylethylene derivatives that exhibit distinct responses to external stimuli such as solvents, acidity, light, and metal ions. researchgate.net These systems can display unique properties like aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state or solid form. The incorporation of a pyrimidine moiety is crucial for tuning the electronic structure and promoting intermolecular interactions that give rise to these photophysical phenomena. researchgate.net The development of such intelligent materials has potential applications in anti-counterfeiting and bio-imaging. researchgate.net

Organic Electronic Materials and Devices (e.g., OLED Intermediates)

The field of organic electronics, particularly Organic Light Emitting Diodes (OLEDs), leverages specialized molecules to create efficient and vibrant displays. Pyrimidine derivatives are recognized as important intermediates in the synthesis of materials for these devices. acrospharmatech.combldpharm.com The electron-deficient character of the pyrimidine ring makes it a suitable building block for host materials or electron-transport layer (ETL) materials in OLEDs.

Compounds structurally related to this compound, such as 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, are listed as OLED intermediates. acrospharmatech.com The general strategy involves using the bromophenyl group as a handle to couple the pyrimidine core with other aromatic systems, thereby constructing larger, conjugated molecules with tailored electronic properties for use in OLED stacks. Furthermore, the concept of using pyrimidine-based oligomers as "molecular wires" highlights their potential in conducting charge at the molecular scale, a critical function in electronic devices. scispace.com

Crystal Engineering and Supramolecular Assemblies

Crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to achieve desired material properties. The structure of this compound contains several features that are highly relevant to this field: the aromatic rings capable of π–π stacking, nitrogen atoms in the pyrimidine ring that can act as hydrogen bond acceptors, and the bromine atom which can participate in halogen bonding.

Studies on closely related molecules provide significant insight into the potential supramolecular structures of this compound. For instance, the crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine (B1587239) reveals that molecules form sheet-like structures through a combination of N-H···N hydrogen bonds and weak π–π interactions between benzene (B151609) rings. scispace.com The presence of a bromine atom can introduce additional control over the crystal packing. Halogen bonding (e.g., N···Br or O···Br) can direct the self-assembly into different motifs, such as one-dimensional (1D) supramolecular chains, as observed in other brominated pyrimidine derivatives. nih.gov

The ability of a compound to exist in different crystal forms, known as polymorphism, is a key concept in crystal engineering. Different polymorphs (e.g., α- and β-crystal forms) of a complex pyrimidineamine derivative were found to have substantially different physical properties, including thermodynamic stability, hygroscopicity, and flow characteristics, which are critical for processing and formulation. google.com This highlights how controlling the supramolecular assembly of pyrimidine-based compounds can directly influence their macroscopic material properties.

| Interaction Type | Potential Role in Assembly | Resulting Structure Example |

| Hydrogen Bonding | Directs molecular alignment | Sheet structures scispace.com |

| π–π Stacking | Stabilizes packing of aromatic rings | Zig-zag chains, fibrous networks scispace.comrsc.org |

| Halogen Bonding | Introduces specific directional contacts | 1D homochiral chains nih.gov |

Sensing and Imaging Applications

The development of chemical sensors and imaging agents often relies on molecules whose optical properties change in response to a specific analyte or environmental condition. The principles used in fluorophore development with pyrimidine derivatives are directly applicable to sensing.